molecular formula C18ClF15Ge B14761038 Chloro[tris(pentafluorophenyl)]germane CAS No. 1259-89-8

Chloro[tris(pentafluorophenyl)]germane

Cat. No.: B14761038
CAS No.: 1259-89-8
M. Wt: 609.2 g/mol
InChI Key: NTXYJMMRDJBDQS-UHFFFAOYSA-N
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Description

Chloro[tris(pentafluorophenyl)]germane (CAS 1259-89-8) is an organogermanium compound of significant interest in advanced chemical research and development. With a molecular formula of C18ClF15Ge and a molecular weight of 609.217 g/mol, this compound is characterized by its three electron-withdrawing pentafluorophenyl groups bonded to a germanium center . This structure classifies it among the family of highly fluorinated Lewis acids, similar to the well-studied tris(pentafluorophenyl)borane, which are prized for their application in catalysis, such as in Frustrated Lewis Pair (FLP) chemistry for metal-free hydrogenation, and as potent dopants for enhancing the performance of organic semiconductors and electronic materials . The electron-deficient nature of the germanium center, enhanced by the perfluoroaryl substituents, makes it a strong candidate for activating small molecules and facilitating novel catalytic cycles. Its primary research value lies in the exploration of new catalytic systems and the synthesis of innovative materials, particularly in the fields of organic electronics and polymer science. The compound is commercially available with a typical purity of 99% . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1259-89-8

Molecular Formula

C18ClF15Ge

Molecular Weight

609.2 g/mol

IUPAC Name

chloro-tris(2,3,4,5,6-pentafluorophenyl)germane

InChI

InChI=1S/C18ClF15Ge/c19-35(16-10(29)4(23)1(20)5(24)11(16)30,17-12(31)6(25)2(21)7(26)13(17)32)18-14(33)8(27)3(22)9(28)15(18)34

InChI Key

NTXYJMMRDJBDQS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Ge](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)Cl)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro[tris(pentafluorophenyl)]germane can be synthesized through a reaction involving germanium tetrachloride and pentafluorophenyl lithium. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to ensure high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Chloro[tris(pentafluorophenyl)]germane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of new germanium compounds.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the germanium center can be oxidized or reduced, altering its oxidation state and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the germanium center, respectively. These reactions are often performed in aqueous or organic solvents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield germanium-amine complexes, while oxidation reactions can produce germanium oxides.

Scientific Research Applications

Chloro[tris(pentafluorophenyl)]germane has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.

    Biology and Medicine: Research is ongoing to explore its potential as a catalyst in biochemical reactions and its interactions with biological molecules.

    Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Chloro[tris(pentafluorophenyl)]germane exerts its effects involves the interaction of the germanium center with various molecular targets. The pentafluorophenyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The chlorine atom can be readily substituted, making the compound a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Key Properties

  • Thermal Stability: Fluorinated aryl groups enhance thermal resilience compared to non-fluorinated analogs.
  • Reactivity : The chlorine atom serves as a reactive site for further functionalization, such as in polymer hybrid synthesis .
  • Electronic Effects : The electron-deficient C₆F₅ groups increase Lewis acidity, similar to tris(pentafluorophenyl)borane .

Comparison with Structurally Similar Compounds

Tetrakis(pentafluorophenyl)germane (C₆F₅)₄Ge

  • Molecular Formula : C₂₄F₂₀Ge
  • Molecular Weight : ~733.1 g/mol (estimated)
  • Key Differences: Substituents: Four C₆F₅ groups instead of three, eliminating the reactive chlorine site. Solubility: Low solubility in polar solvents due to increased nonpolar character . Applications: Primarily used as a precursor for germanium-containing materials in catalysis .
Property Chloro[tris(pentafluorophenyl)]germane Tetrakis(pentafluorophenyl)germane
Molecular Formula (C₆F₅)₃GeCl (C₆F₅)₄Ge
Molecular Weight (g/mol) ~627.6 ~733.1
Reactivity High (Cl substituent) Low (no leaving group)
Thermal Stability High (decomposes >450 K) High

Triphenylgermanium Chloride (C₆H₅)₃GeCl

  • Molecular Formula : C₁₈H₁₅ClGe
  • Molecular Weight : 335.4 g/mol
  • Key Differences :
    • Substituents : Phenyl (C₆H₅) groups instead of C₆F₅.
    • Electronic Effects : Less electron-withdrawing, reducing Lewis acidity compared to fluorinated analogs.
    • Applications : Used in organic synthesis and as a catalyst precursor .
Property This compound Triphenylgermanium Chloride
Substituents C₆F₅ C₆H₅
Molecular Weight ~627.6 335.4
Lewis Acidity High Moderate
Solubility Low in polar solvents Moderate in organic solvents

Tris(trifluoromethyl)chlorogermane (CF₃)₃GeCl

  • Molecular Formula : C₃ClF₉Ge
  • Molecular Weight : 315.11 g/mol
  • Key Differences :
    • Substituents : Trifluoromethyl (CF₃) groups instead of C₆F₅.
    • Steric Effects : Smaller substituents reduce steric hindrance.
    • Reactivity : Higher volatility due to lighter substituents .
Property This compound Tris(trifluoromethyl)chlorogermane
Substituent Size Bulky (C₆F₅) Compact (CF₃)
Molecular Weight ~627.6 315.11
Volatility Low High

(4-Chlorophenyl)trimethylgermane (C₆H₄Cl)(CH₃)₃Ge

  • Molecular Formula : C₉H₁₃ClGe
  • Molecular Weight : 229.25 g/mol
  • Key Differences :
    • Substituents : Mix of methyl and chlorophenyl groups.
    • Electronic Effects : Less electron-withdrawing, leading to lower thermal stability.
    • Applications : Intermediate in organic synthesis .

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